Home > Products > Building Blocks P5981 > 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride - 1220017-74-2

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Catalog Number: EVT-1816028
CAS Number: 1220017-74-2
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-[2-[(2S)-2-Cyano-1-pyrrolidinyl]-2-oxoethylamino]-3-methyl-1-oxobutyl]- 1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound is a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV (DPP-IV). [] It exhibits in vitro and in vivo activities comparable to NVP-LAF237, a drug in clinical development for type 2 diabetes. []

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The key difference is the complex substituent at the 2-position of the tetrahydroisoquinoline, which is designed to interact with the active site of DPP-IV. []

Quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Derivatives

Compound Description: This series of compounds was designed as conformationally restricted analogues of quinuclidin-3-yl benzhydrylcarbamate, a known muscarinic receptor antagonist. [] These derivatives displayed high affinity for the M3 muscarinic receptor subtype, with selectivity over the M2 subtype. [] One notable compound in this series, (+)-(1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monohydrochloride, exhibited potent inhibition of bladder contraction comparable to oxybutynin, a drug used to treat overactive bladder, while showing significantly reduced activity on salivary secretion, suggesting potential for reduced side effects. []

Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The key difference lies in the presence of the quinuclidine ring and various aryl substituents, introduced to modulate the compounds' interactions with muscarinic receptors. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and Analogues

Compound Description: PDTic is a potent and selective κ opioid receptor antagonist. [] Analogues of PDTic have been synthesized and evaluated, resulting in the identification of compounds with even higher potency and selectivity for the κ opioid receptor over the μ and δ opioid receptors. [] These compounds show promise as potential pharmacotherapies for depression, anxiety, and substance abuse. []

Relevance: These compounds, while possessing a tetrahydroisoquinoline core similar to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, are structurally distinct due to the presence of a carboxamide group at the 3-position and a variety of substituents, particularly at the 7-position and on the nitrogen atom of the carboxamide group. [, ] These modifications are crucial for their interaction with κ opioid receptors. [, ]

(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide

Compound Description: This compound is a selective dopamine D3 receptor antagonist with high affinity for the D3 receptor. [] It has potential as a novel radioligand for in vitro and in vivo dopamine D3 receptor investigations. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differs significantly in the presence of the acrylamide moiety and the iodophenyl substituent. [] These features are crucial for its interaction with dopamine D3 receptors. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound exhibits moderate to good antibacterial activity against various bacterial pathogens, including Bacillus cerus, Escherichia coli, and Staphylococcus aureus. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but is differentiated by the presence of a furan ring, methoxy groups, and a phenylindene moiety. [] These structural elements likely contribute to its antibacterial properties. []

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)

Compound Description: Compound 13jE acts as both a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist and a human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor. [] It exhibits potent in vivo antidiabetic effects in animal models, significantly reducing plasma glucose and triglyceride levels. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride but features a carboxylic acid group at the 3-position and a complex substituent at the 7-position, which are essential for its interaction with PPARγ and PTP-1B. []

(E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g)

Compound Description: Compound 20g is a selective PPARγ partial agonist with very weak protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. [] In animal models of insulin resistance, it significantly reduces plasma glucose levels, demonstrating its anti-diabetic potential. []

2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This series of compounds includes derivatives with significant PPARγ partial agonist activity, showing potential as anti-diabetic agents with potentially fewer side effects compared to full PPARγ agonists. []

Relevance: These derivatives share the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The presence of a tetrazole ring at the 6-position and various substituents at the 2- and 7-positions are crucial for their interaction with PPARγ and their distinct pharmacological profiles. []

1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines and (Aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines

Compound Description: These compounds are a novel class of very potent κ opioid analgesics. [] They exhibit greater potency and longer duration of action compared to their parent compound, a piperidine derivative. []

Relevance: While these compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, they incorporate an aminomethyl group at the 1-position and an arylacetyl group at the 2-position, essential for their analgesic activity. []

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (Compound 11)

Compound Description: Compound 11 is a potent and orally active monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. [] It effectively suppresses triglyceride synthesis in vivo, making it a potential therapeutic agent for dyslipidemia and related metabolic disorders. []

Relevance: This compound, while sharing the 1,2,3,4-tetrahydroisoquinoline scaffold with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, possesses a sulfonamide group at the 6-position and bulky hydrophobic substituents at the 2-position. [] These structural modifications are responsible for its specific interaction with MGAT2. []

(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021)

Compound Description: KY-021 is a novel PPARγ agonist that exhibits potent anti-diabetic effects in animal models, reducing plasma glucose and triglyceride levels. []

(S)-7-(2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy)-2-[(2E,4E)-hexadienoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (14c)

Compound Description: Compound 14c is a dual PPARα/γ agonist and a PTP-1B inhibitor, demonstrating promising anti-diabetic effects with potentially improved safety profiles compared to selective PPARγ agonists. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor, under development for the treatment of stable angina and atrial fibrillation. []

Relevance: YM758, while possessing a tetrahydroisoquinoline core similar to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, features a distinct substitution pattern with a piperidine ring linked to the 2-position of the tetrahydroisoquinoline through a carbonyl group. [] This structural variation is critical for its interaction with If channels. []

5-Methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro- 3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole Derivatives

Compound Description: These novel compounds demonstrated antiproliferative activities against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cell lines in vitro. []

Relevance: This group of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride. The distinguishing features are the oxazole and pyrazole rings, along with various phenyl substituents, which contribute to their anticancer properties. []

(±)-1-(3'–Hydroxy–4'–methoxybenzyl)–2–methyl–6–methoxy–7–hydroxy–1,2,3,4–tetrahydroisoquinoline [(±)–Reticuline]

Compound Description: (±)–Reticuline is a benzyltetrahydroisoquinoline alkaloid isolated from crude opium. [] It is of particular interest due to its potential interference in morphine quantification and its role in the biosynthesis of opium alkaloids. []

1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-Oxo-1,2-dihydroisoquinoline Derivatives

Compound Description: These compounds were designed and synthesized for their potential as West Nile Virus (WNV) protease inhibitors. [] One 1-oxo-1,2-dihydroisoquinoline derivative showed promising inhibitory activity against the WNV protease without affecting mammalian serine proteases. []

(S)-1-(α-Naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712)

Compound Description: CKD712 demonstrates cardioprotective effects by reducing myocardial apoptosis in rats following ischemia and reperfusion injury. [] Its mechanism of action involves activation of the phosphatidylinositol 3-kinase/Akt signaling pathway and anti-inflammatory effects. []

Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but is distinct due to the presence of a naphthylmethyl group at the 1-position and two hydroxyl groups. [] These structural features likely contribute to its cardioprotective properties. []

3-Hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines

Compound Description: This class of compounds includes potent and selective inhibitors of PNMT with potential for blood-brain barrier penetration. [] The presence of a hydroxymethyl group at the 3-position and various N-substituted aminosulfonyl groups at the 7-position contributes to their potency and selectivity. []

1,2,3,4-Tetrahydroisoquinoline-3-carboxamides

Compound Description: This class of compounds can be synthesized on solid support using a Pictet-Spengler reaction with carboxyl-supported, o-alkylated tyrosine esters. [] This method allows for the efficient preparation of diverse libraries of these compounds. []

1,2,3,4-Tetrahydroisoquinoline Derivatives with Bulky Substituents

Compound Description: Certain 1,2,3,4-tetrahydroisoquinoline derivatives with bulky substituents, such as 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9), exhibit tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. []

Relevance: These compounds are structurally related to 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride through their common 1,2,3,4-tetrahydroisoquinoline scaffold. The presence of bulky substituents appears to be important for their cytotoxic activity, possibly by influencing their interactions with cellular targets. []

(1S)-1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4- tetrahydroisoquinolines and (aminomethyl)-N-(arylacetyl)-4,5,6,7-tetrahydrothienopyridines

Compound Description: These compounds represent a novel class of potent κ opioid analgesics. They are characterized by a specific absolute configuration (S) at the chiral center and a torsional angle of approximately 60 degrees within the pharmacophore. []

Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differ significantly in the presence of an aminomethyl substituent at the 1-position and an arylacetyl group at the 2-position, features essential for their interaction with κ opioid receptors. []

4-Hydroxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (PI-OH)

Compound Description: PI-OH is a potent potentiator of sympathomimetic amines, such as noradrenaline. [] It enhances the responses of adrenergically innervated tissues to noradrenaline. []

Relevance: PI-OH shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, but differs in the presence of a hydroxyl group at the 4-position and a phenyl group at the 2-position. [] These structural modifications likely contribute to its interaction with adrenergic receptors and its ability to potentiate the effects of sympathomimetic amines. []

Overview

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound characterized by its unique molecular structure and pharmacological properties. The compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities, including potential applications in treating various diseases.

Source

This compound can be synthesized through various chemical methods, and it has been the subject of research due to its interesting biological activities. It is cataloged in chemical databases such as PubChem, where its molecular formula is identified as C13H20Cl2N2C_{13}H_{20}Cl_{2}N_{2} with a molecular weight of 275.21 g/mol .

Classification

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride belongs to the class of isoquinoline alkaloids. These compounds are often studied for their potential therapeutic effects on the central nervous system and their role in various biochemical pathways .

Synthesis Analysis

Methods

The synthesis of 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves several key steps:

  1. Formation of Tetrahydroisoquinoline: This is typically achieved through cyclization reactions involving phenethylamine derivatives and suitable electrophiles.
  2. Pyrrolidine Addition: The introduction of the pyrrolidine moiety can be accomplished via nucleophilic substitution reactions or reductive amination techniques.
  3. Hydrochloride Salt Formation: The final step often involves the reaction with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .

Technical Details

The synthetic pathways may utilize various reagents such as palladium catalysts for hydrogenation steps and specific solvents like dichloromethane or dimethylformamide (DMF) to facilitate reactions under controlled conditions .

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be represented using the following structural formula:

  • Canonical SMILES: C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl
  • InChI Key: FUCHHMIKWDKMDW-UHFFFAOYSA-N .

Data

The compound features a tetrahydroisoquinoline core with a pyrrolidine ring attached at one position. This structural arrangement contributes to its unique pharmacological profile.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for isoquinoline derivatives, including:

  • Nucleophilic Substitution: The pyrrolidine nitrogen can act as a nucleophile in further synthetic modifications.
  • Reduction Reactions: The presence of double bonds in the isoquinoline structure allows for reduction under catalytic conditions.
  • Acid-Base Reactions: As a dihydrochloride salt, it can participate in acid-base reactions relevant for drug formulation and stability studies .

Technical Details

Reactions involving this compound often require careful control of temperature and pH to ensure optimal yields and purity.

Mechanism of Action

Process

The mechanism of action for 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of opioid receptors due to its structural similarity to known opioid ligands .

Data

Research indicates that modifications in the pyrrolidine ring significantly affect binding affinity and selectivity towards different receptor subtypes. This suggests that the stereochemistry and spatial orientation are crucial for its biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of hydrochloride groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific values may vary based on purity but typically range around 200–210 °C.

Relevant analyses such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has potential applications in:

  • Pharmaceutical Research: Investigated for its effects on opioid receptors and potential analgesic properties.
  • Synthetic Organic Chemistry: Used as an intermediate in synthesizing more complex molecules or as a starting material for developing new drugs targeting neurological disorders .
  • Biochemical Studies: Employed in studies examining receptor-ligand interactions and signaling pathways associated with pain modulation.

Research continues to explore its full therapeutic potential and mechanisms within biological systems.

Properties

CAS Number

1220017-74-2

Product Name

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

IUPAC Name

2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12-10-15(8-6-11(12)3-1)13-5-7-14-9-13;;/h1-4,13-14H,5-10H2;2*1H

InChI Key

GYKMHUVZFFXNHN-UHFFFAOYSA-N

SMILES

C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl

Canonical SMILES

C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.